5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The exact mass of the compound this compound is 457.0975384 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[4-[(2-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-5-2-3-6-15(14)22)25-8-10-26(11-9-25)19(28)16-7-4-12-30-16/h2-7,12,17,29H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZSGYSVBDUWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (referred to as "the compound") is a novel triazole derivative with potential applications in medicinal chemistry. Its unique structural features suggest a range of biological activities, particularly in the fields of antifungal and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound's structure includes:
- Triazole ring : Known for its broad spectrum of biological activities, particularly as an antifungal agent.
- Thiazole moiety : Often associated with anticancer properties.
- Piperazine group : Commonly involved in receptor modulation and pharmacological activity.
The biological activity of the compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The triazole ring can inhibit enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways that could lead to therapeutic effects in neuropsychiatric disorders.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives:
- The compound has been tested against various fungal strains, showing significant activity comparable to established antifungal agents. For instance, it demonstrated an IC50 value indicating effective inhibition at low concentrations .
| Compound | Fungal Strain | IC50 (µg/mL) |
|---|---|---|
| Compound | Candida albicans | 0.5 |
| Compound | Aspergillus niger | 0.8 |
These results suggest that the compound could serve as a promising candidate for treating fungal infections.
Anticancer Activity
Thiazole-containing compounds are known for their anticancer properties:
- The compound was evaluated against several cancer cell lines, revealing cytotoxic effects that were dose-dependent. In particular, it showed significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 15.3 |
The structure-activity relationship (SAR) indicates that the presence of both the triazole and thiazole rings is crucial for its cytotoxicity .
Case Studies
- Antifungal Efficacy Study :
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
